Glycine, N-(aminoiminomethyl)-N-methyl-13C
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Overview
Description
Glycine, N-(aminoiminomethyl)-N-methyl-13C is a derivative of glycine, the simplest amino acid. This compound is characterized by the presence of a 13C isotope, which makes it useful in various scientific research applications, particularly in the fields of chemistry, biology, and medicine. Glycine itself is a non-essential amino acid that plays a crucial role in the synthesis of proteins and other important biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(aminoiminomethyl)-N-methyl-13C typically involves the incorporation of a 13C isotope into the glycine molecule. One common method is the reaction of glycine with a 13C-labeled methylating agent under controlled conditions. This process requires precise temperature and pH control to ensure the successful incorporation of the 13C isotope.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using advanced chemical reactors. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions. The final product is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Glycine, N-(aminoiminomethyl)-N-methyl-13C undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler compounds.
Substitution: The amino and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Glycine, N-(aminoiminomethyl)-N-methyl-13C has a wide range of scientific research applications:
Chemistry: It is used as a tracer in isotope labeling studies to track chemical reactions and metabolic pathways.
Biology: The compound is employed in studies of protein synthesis and enzyme activity, providing insights into cellular processes.
Medicine: It is used in medical research to study metabolic disorders and develop diagnostic tools.
Industry: The compound is utilized in the production of pharmaceuticals and other chemical products, where its unique properties are leveraged for specific applications.
Mechanism of Action
The mechanism of action of Glycine, N-(aminoiminomethyl)-N-methyl-13C involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in protein synthesis and other metabolic processes. The 13C isotope allows researchers to trace the compound’s movement and transformation within cells, providing valuable information about its role and effects.
Comparison with Similar Compounds
Similar Compounds
Glycine: The parent compound, which lacks the 13C isotope.
N-Methylglycine: A derivative of glycine with a methyl group but without the 13C isotope.
Guanidinoacetic acid: Another derivative of glycine with different functional groups.
Uniqueness
Glycine, N-(aminoiminomethyl)-N-methyl-13C is unique due to the presence of the 13C isotope, which makes it particularly valuable for isotope labeling studies. This allows for precise tracking and analysis of its behavior in various chemical and biological systems, providing insights that are not possible with non-labeled compounds.
Biological Activity
Glycine, N-(aminoiminomethyl)-N-methyl-13C, also known as Glycine-13C2, is a stable isotope-labeled variant of glycine that has garnered interest for its biological activity, particularly in the central nervous system (CNS). This compound is significant not only as a neurotransmitter but also as a co-agonist at N-methyl-D-aspartate (NMDA) receptors. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.
- Molecular Formula : \text{ 13}C}_2\text{H}_5\text{N}_1\text{O}_2
- CAS Number : 67836-01-5
- Molecular Weight : 77.052 g/mol
- Melting Point : 240ºC (decomposes)
- Density : 1.3 ± 0.1 g/cm³
Glycine acts primarily as an inhibitory neurotransmitter in the CNS. It binds to specific receptors that are critical for neuronal excitability:
- Glycine Receptors : These are strychnine-sensitive receptors that mediate inhibitory neurotransmission.
- NMDA Receptors : Glycine serves as a co-agonist with glutamate at NMDA receptors, facilitating excitatory synaptic transmission. This interaction is crucial for synaptic plasticity and memory formation .
The binding of glycine to NMDA receptors leads to the opening of ion channels that allow chloride ions to enter the neuron, resulting in hyperpolarization and reduced neuronal excitability .
Pharmacological Effects
Research indicates that glycine and its derivatives have several pharmacological effects:
- Neuroprotective Effects : Glycine's role in modulating NMDA receptor activity suggests it may have neuroprotective properties, potentially beneficial in conditions like stroke or neurodegenerative diseases .
- Anxiolytic Activity : The inhibitory action of glycine may contribute to anxiolytic effects, making it a candidate for treating anxiety disorders .
- Muscle Metabolism : Glycine is involved in creatine biosynthesis, which plays a crucial role in energy metabolism within muscle tissues. Studies show that glycine supplementation can enhance creatine uptake and improve muscle performance during high-intensity exercise .
Study on Neuroprotective Effects
A study investigated the neuroprotective effects of glycine in a model of ischemic stroke. Results indicated that glycine administration significantly reduced neuronal death and improved functional recovery post-stroke by modulating NMDA receptor activity .
Muscle Performance Enhancement
In another study focusing on skeletal muscle metabolism, researchers found that glycine supplementation improved myotube size and contractile protein expression when combined with insulin in vitro. This suggests that glycine may enhance muscle growth and recovery through its metabolic pathways .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C4H9N3O2 |
---|---|
Molecular Weight |
132.13 g/mol |
IUPAC Name |
2-[(C-aminocarbonimidoyl)-methylamino]acetic acid |
InChI |
InChI=1S/C4H9N3O2/c1-7(4(5)6)2-3(8)9/h2H2,1H3,(H3,5,6)(H,8,9)/i4+1 |
InChI Key |
CVSVTCORWBXHQV-AZXPZELESA-N |
Isomeric SMILES |
CN(CC(=O)O)[13C](=N)N |
Canonical SMILES |
CN(CC(=O)O)C(=N)N |
Origin of Product |
United States |
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